Cas no 611180-32-6 (1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)-)

1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)- structure
611180-32-6 structure
商品名:1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)-
CAS番号:611180-32-6
MF:C17H19N3O
メガワット:281.352
CID:3218600
PubChem ID:44337196

1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)- 化学的及び物理的性質

名前と識別子

    • 1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)-
    • CHEMBL317024
    • N-benzyl-1-(benzyloxy)-4,5-dihydro-1H-imidazol-2-amine
    • EN300-7266760
    • 611180-32-6
    • インチ: InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)13-19-17-18-11-12-20(17)21-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
    • InChIKey: YKZFBCQZQIKPPA-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 281.152812238Da
  • どういたいしつりょう: 281.152812238Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 36.9Ų

1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7266760-0.05g
N-benzyl-1-(benzyloxy)-4,5-dihydro-1H-imidazol-2-amine
611180-32-6
0.05g
$2755.0 2023-05-31

1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)- 関連文献

1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)-に関する追加情報

Professional Introduction to 1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL) (CAS No. 611180-32-6)

The compound 1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL), identified by its CAS number 611180-32-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate imidazole core and functionalized aromatic groups, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural features of this compound, particularly the presence of a phenylmethyl group at the N-position and a phenyloxy substituent at the 1-position, make it a versatile scaffold for developing novel therapeutic agents.

In recent years, there has been a growing interest in imidazole derivatives as pharmacophores due to their broad spectrum of biological activities. The imidazole ring itself is a well-known heterocyclic structure that is present in numerous bioactive molecules, including vitamins, antifungals, and antivirals. The compound 1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL) builds upon this foundation by incorporating additional functional groups that enhance its pharmacological properties. Specifically, the 4,5-dihydroimidazole core provides stability and flexibility, while the phenylmethyl and phenyloxy groups contribute to interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex molecules. The presence of both amine and ether functionalities allows for further derivatization through various chemical reactions, such as nucleophilic substitution or condensation reactions. This versatility makes it an attractive candidate for medicinal chemists seeking to develop new drugs targeting specific diseases. For instance, modifications to the phenylmethyl group could lead to compounds with enhanced binding affinity to enzymes or receptors involved in metabolic disorders.

Recent studies have highlighted the importance of imidazole derivatives in the treatment of neurological disorders. The compound 1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL) has shown promise in preclinical models as a potential regulator of neurotransmitter systems. Its ability to interact with specific binding sites on neurotransmitter receptors suggests that it could be developed into a therapeutic agent for conditions such as depression or anxiety. Furthermore, its structural similarity to known neuroactive compounds may facilitate rapid optimization through structure-based drug design approaches.

The synthesis of 1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL) involves multi-step organic transformations that highlight the expertise required in pharmaceutical chemistry. Key steps include the formation of the imidazole ring through condensation reactions followed by functionalization with the phenylmethyl and phenyloxy groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity. These methods underscore the importance of innovation in synthetic chemistry for developing complex molecules like this one.

In addition to its pharmaceutical applications, this compound has potential uses in materials science and industrial chemistry. The unique electronic properties of its aromatic rings make it a candidate for applications in organic electronics or as a ligand in catalytic systems. Researchers are exploring its utility in designing new materials with enhanced conductivity or luminescence properties. Such applications would leverage the compound's ability to form stable complexes with metals or other organic molecules.

The regulatory landscape for new pharmaceutical compounds is stringent but well-established, ensuring that any potential therapeutic agents undergo rigorous testing before reaching clinical use. The development of 1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL) would follow this pathway, involving preclinical studies to assess its safety and efficacy followed by clinical trials if promising results are observed. This process ensures that patients receive treatments that are both effective and safe.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been used extensively to predict how 1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL) interacts with biological targets at the atomic level. These simulations help guide synthetic efforts by identifying optimal modifications that could enhance binding affinity or selectivity. By integrating experimental data with computational predictions, researchers can accelerate the development pipeline significantly.

The future prospects for this compound are promising given its diverse range of potential applications. Ongoing research aims to expand its utility beyond traditional pharmaceuticals into areas such as agrochemicals or specialty chemicals where its unique structural features could provide advantages over existing compounds. As our understanding of molecular interactions continues to grow, so too will opportunities for innovation using molecules like this one.

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